N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
Description
N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a benzenesulfonamide moiety
Properties
Molecular Formula |
C22H25NO5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C22H25NO5S/c1-17-5-9-19(10-6-17)23(29(25,26)22-11-7-18(2)8-12-22)14-20(24)15-27-16-21-4-3-13-28-21/h3-13,20,24H,14-16H2,1-2H3 |
InChI Key |
CURXKXUVNORFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(COCC2=CC=CO2)O)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the furan-2-ylmethoxy group: This can be achieved by reacting furan-2-carbaldehyde with an appropriate alcohol under acidic conditions.
Attachment of the hydroxypropyl group: This step involves the reaction of the furan-2-ylmethoxy intermediate with an epoxide, such as propylene oxide, in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the hydroxypropyl intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Furan-2-ylmethoxy)-4-methylphenyl)thiazol-2-amine
- N-[3-(furan-2-ylmethoxy)propyl]acetamide
- N-[3-(furan-2-ylmethoxy)propyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
N-[3-(furan-2-ylmethoxy)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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